molecular formula C19H25N5O6 B1286387 AC-Ala-pro-ala-pna CAS No. 61596-39-2

AC-Ala-pro-ala-pna

Cat. No.: B1286387
CAS No.: 61596-39-2
M. Wt: 419.4 g/mol
InChI Key: KYQFCNHKOQIMCL-MKBNYLNASA-N
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Description

AC-Ala-pro-ala-pna, also known as N-acetyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly useful for studying enzyme kinetics and activity, especially for enzymes like aminopeptidases and proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzymatic activity through colorimetric methods.

Scientific Research Applications

AC-Ala-pro-ala-pna is widely used in scientific research for various applications:

    Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, allowing researchers to determine enzyme activity, specificity, and inhibition.

    Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.

    Biochemical Assays: It is employed in various biochemical assays to measure enzyme activity in different biological samples, including tissues and cell lysates.

Future Directions

While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-pro-ala-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Coupling: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Sequential Addition: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each amino acid.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

AC-Ala-pro-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds, resulting in the release of p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Enzymes: Aminopeptidases, proteases

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl

    pH 7.4, 37°C

Major Products Formed

The primary product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color upon release. This color change can be measured spectrophotometrically at 405 nm.

Mechanism of Action

The mechanism of action of AC-Ala-pro-ala-pna involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified by measuring the absorbance at 405 nm, providing a direct measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another peptide substrate used for similar enzymatic assays.

    Ac-Ala-Ala-Pro-Ala-pNA: A closely related compound with a similar structure and application.

Uniqueness

AC-Ala-pro-ala-pna is unique due to its specific sequence and the presence of the p-nitroanilide group, which allows for easy detection of enzymatic activity. Its structure makes it particularly suitable for studying aminopeptidases and other proteolytic enzymes, providing valuable insights into enzyme function and inhibition.

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQFCNHKOQIMCL-MKBNYLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Ac-Ala-Pro-Ala-pNA (S-2483) as a substrate for pancreatic elastase. How does its efficacy compare to other substrates for granulocyte elastase?

A1: The research indicates that while this compound (S-2483) is useful for pancreatic elastase, it is not particularly sensitive towards granulocyte elastase []. The authors found that incorporating valine in the P1 position, resulting in pGlu-Pro-Val-pNA (S-2484), significantly improved the sensitivity towards granulocyte elastase. In fact, S-2484 was found to be approximately 30 times more sensitive than S-2483 for this particular enzyme []. This highlights the importance of specific amino acid residues in substrate design for optimal enzyme activity and assay sensitivity.

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